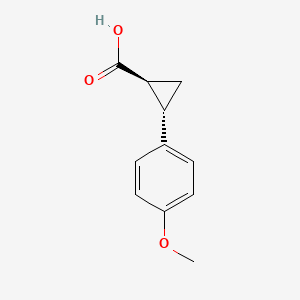
(1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
Preparation Methods
The synthesis of (1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 4-methoxybenzylidene malonate with diazomethane under basic conditions to form the cyclopropane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process .
Chemical Reactions Analysis
(1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Addition: The cyclopropane ring can undergo ring-opening reactions with nucleophiles or electrophiles, leading to various substituted products
Scientific Research Applications
(1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as:
Cyclopropane-1-carboxylic acid: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: The stereochemistry differs, which can affect the compound’s reactivity and interactions.
Cyclopropane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical behavior and applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1 |
InChI Key |
CCTYOCDEILYYEF-ZJUUUORDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2C[C@@H]2C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


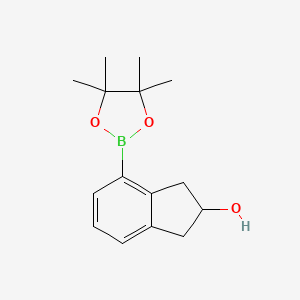
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)
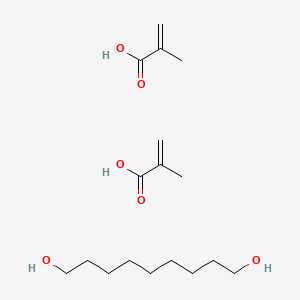
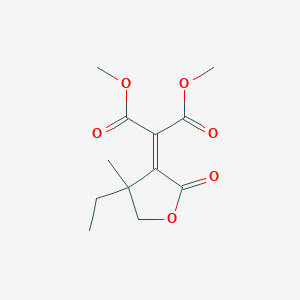

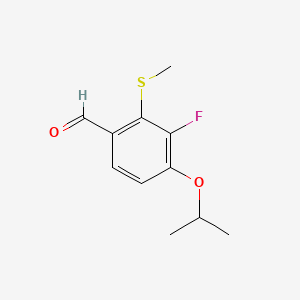
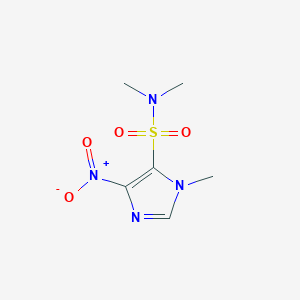
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)

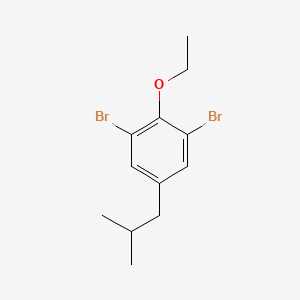
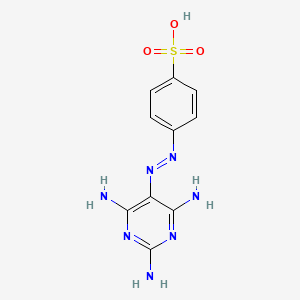
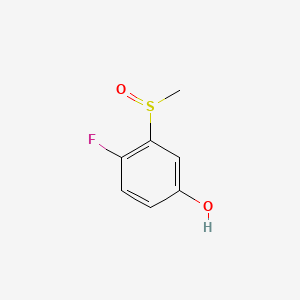
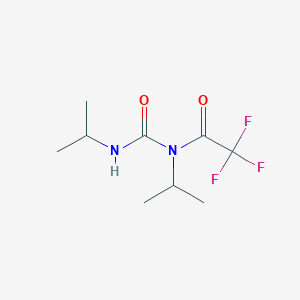
![7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-](/img/structure/B14014875.png)
